

Mesalazine-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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An In-depth Technical Guide to Mesalazine-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mesalazine-D3**, a deuterated analog of Mesalazine (5-aminosalicylic acid). This document details its chemical properties, analytical applications, and the biochemical pathways influenced by its non-deuterated counterpart.

Core Compound Details

Mesalazine-D3 is a stable, isotopically labeled form of Mesalazine, an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD). The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, without altering the fundamental biological activity of the parent compound.

Physicochemical Properties

Property	Value
CAS Number	1309283-32-6
Molecular Formula	C ₇ H ₄ D ₃ NO ₃
Molecular Weight	156.15 g/mol
Appearance	Light Brown to Black Solid

Analytical Applications and Experimental Protocols

Mesalazine-D3 is frequently employed as an internal standard in bioanalytical methods for the accurate quantification of Mesalazine in biological matrices. Its use significantly improves the precision and accuracy of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Mesalazine in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of Mesalazine in human plasma, utilizing **Mesalazine-D3** as an internal standard.

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add 100 μ L of an internal standard spiking solution containing **Mesalazine-D3**.
- Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

Parameter	Specification
LC System	Agilent Technologies, model series 1200 or equivalent
Column	Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Isocratic mixture of 10 mM ammonium acetate and methanol (85:15, v/v)[1]
Flow Rate	0.6 mL/min[1]
Injection Volume	10 µL
Column Temperature	40°C

3. Mass Spectrometric Detection

Parameter	Specification
Mass Spectrometer	API 4200 triple quadrupole instrument or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Mesalazine)	Varies by ionization mode and derivatization
MRM Transition (Mesalazine-D3)	Varies by ionization mode and derivatization

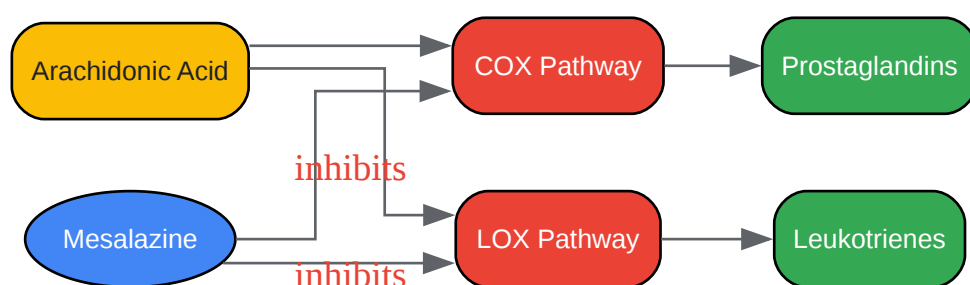
Note: Specific MRM transitions will depend on the ionization polarity and whether a derivatization step is employed. For instance, in one method, Mesalazine and **Mesalazine-D3** were ionized in positive polarity with MRM transitions of m/z 210.1 → 192.1 and m/z 213.1 → 195.1, respectively, after derivatization.[2][3]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Mesalazine are primarily attributed to its local anti-inflammatory activity in the gastrointestinal tract. While the exact mechanism is not fully elucidated, several key signaling pathways are known to be modulated by Mesalazine.

Inhibition of Inflammatory Mediators

Mesalazine is understood to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

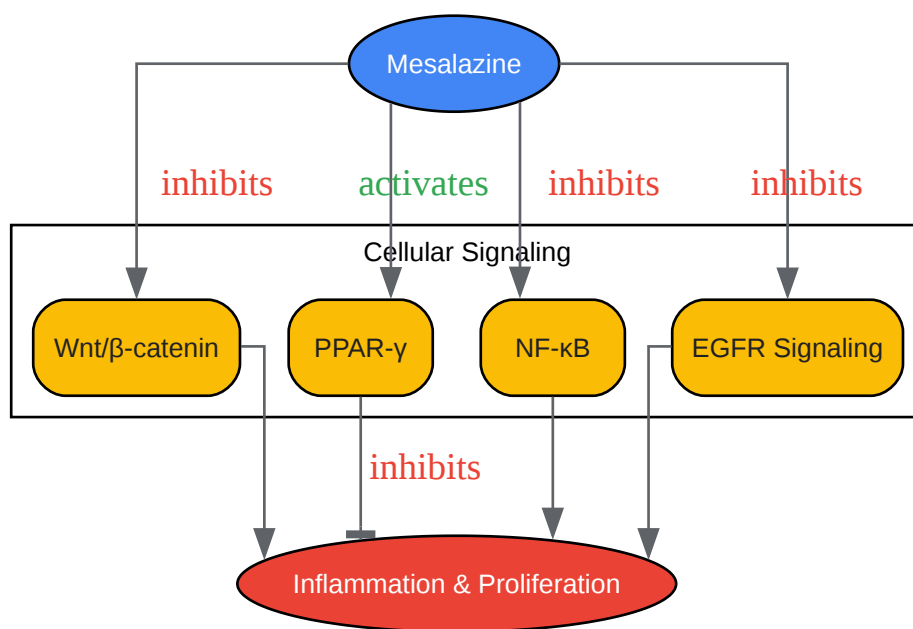


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Mesalazine's inhibition of COX and LOX pathways.

Modulation of Key Signaling Cascades

Mesalazine has been shown to influence several intracellular signaling pathways that are pivotal in the inflammatory response and cell proliferation. These include the Wnt/ β -catenin pathway, peroxisome proliferator-activated receptor-gamma (PPAR- γ), nuclear factor-kappa B (NF- κ B), and the epidermal growth factor receptor (EGFR) signaling pathway.

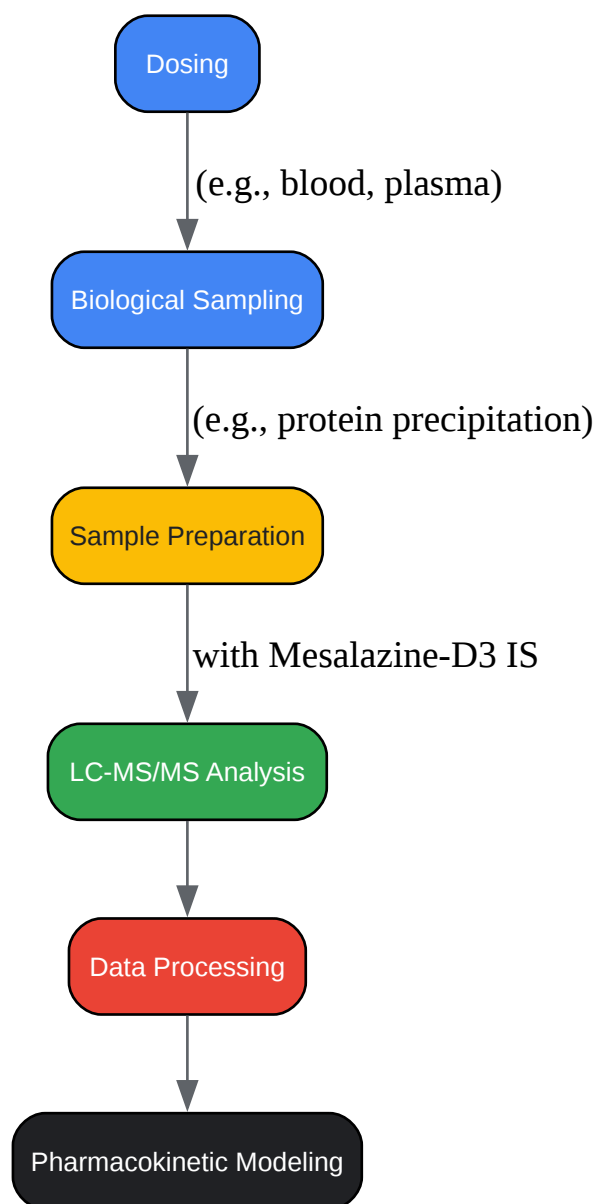


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Mesalazine's modulation of intracellular signaling pathways.

Proposed Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Mesalazine using **Mesalazine-D3**.



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Workflow for a pharmacokinetic study of Mesalazine.

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- To cite this document: BenchChem. [Mesalazine-D3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585356#mesalazine-d3-cas-number-and-molecular-weight]

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